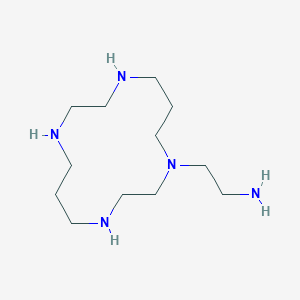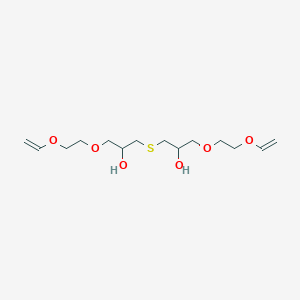![molecular formula C10H14N6O B14333700 6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine CAS No. 104422-59-5](/img/structure/B14333700.png)
6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine is a chemical compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, often as pigments or enzyme cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine typically involves the formation of the pteridine ring system from a pyrimidine precursor. One common method includes the reaction of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone under controlled pH conditions to form the pteridine ring . The intermediate 6-hydroxymethylpteridine is then converted to the desired compound through a series of steps involving protection and deprotection of functional groups and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of protective groups and specific reagents like triphenyl dibromophosphorane can help in minimizing side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridine ring or the side chains.
Substitution: Nucleophilic substitution reactions are common, especially at the ring nitrogens and carbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the pteridine ring .
Scientific Research Applications
6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme cofactors and biological pigments.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or activator, depending on its structure and the target enzyme. The pathways involved often include binding to the active site of the enzyme, leading to changes in its activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known antifolate drug with a similar pteridine structure.
Aminopterin: Another antifolate with structural similarities.
Folic Acid: A vitamin with a pteridine ring system.
Uniqueness
6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine is unique due to its specific side chains and functional groups, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
104422-59-5 |
|---|---|
Molecular Formula |
C10H14N6O |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
6-(propan-2-yloxymethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C10H14N6O/c1-5(2)17-4-6-3-13-9-7(14-6)8(11)15-10(12)16-9/h3,5H,4H2,1-2H3,(H4,11,12,13,15,16) |
InChI Key |
FIVQPQDPONTBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CN=C2C(=N1)C(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)

![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)





